{[1-(4-chlorophenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]sulfanyl}acetonitrile
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Overview
Description
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound features a chlorophenyl group, a cyclopenta[d]pyrimidine core, and a thioacetonitrile moiety, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation of thioxopyrimidines and their analogs often involves [3+3], [4+2], or [5+1] cyclization processes . These reactions are carried out using various reagents and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been employed to enhance reaction rates and product quality . The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the thioacetonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur-containing reagents for thioxopyrimidine formation, and catalysts like copper(I) for cycloaddition reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioxopyrimidines: Compounds with a sulfur atom in the pyrimidine ring, exhibiting diverse biological activities.
Uniqueness
2-{[1-(4-CHLOROPHENYL)-2-OXO-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL]SULFANYL}ACETONITRILE is unique due to its specific structural features, such as the chlorophenyl group and the thioacetonitrile moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C15H12ClN3OS |
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Molecular Weight |
317.8 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C15H12ClN3OS/c16-10-4-6-11(7-5-10)19-13-3-1-2-12(13)14(18-15(19)20)21-9-8-17/h4-7H,1-3,9H2 |
InChI Key |
BMLXBXGYRJNAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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